molecular formula C6H4ClN3 B2400472 7-Chloroimidazo[1,2-c]pyrimidine CAS No. 55662-71-0

7-Chloroimidazo[1,2-c]pyrimidine

Cat. No.: B2400472
CAS No.: 55662-71-0
M. Wt: 153.57
InChI Key: KMTAQISQHMXAQG-UHFFFAOYSA-N
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Description

“7-Chloroimidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C6H4ClN3 . It is recognized for its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused bicyclic 5,6 heterocycle . It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a molar refractivity of 39.8±0.5 cm3, and a molar volume of 101.4±7.0 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Structure of Pyrimidine Derivatives:

    • A study by Antuf’eva et al. (2018) focused on the synthesis of a 2,4,6-trisubstituted pyrimidine including a 2-(1H-indol-1-yl) substituent. This compound demonstrates intramolecular charge transfer, which is significant for the study of ferrocene-containing compounds (Antuf’eva et al., 2018).
  • Antiretroviral Applications:

    • Romeo et al. (2019) explored the antiretroviral potential of pyrimidine-2,4-diones linked to an isoxazolidine nucleus. These compounds showed promise as inhibitors of HIV reverse transcriptase and HIV infection (Romeo et al., 2019).
  • Development of Anticancer Agents:

    • A 2022 study by Becan et al. investigated thiazolo[4,5-d]pyrimidine derivatives for their potential anticancer activity. These derivatives were evaluated on various human cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Becan et al., 2022).
  • Synthesis of Sulfonylurea Herbicides:

    • Research by Shi Gui-zhe (2015) involved synthesizing sulfonylurea herbicides, such as imazosulfuron, using chloroimidazo pyridine derivatives. This study contributes to the agricultural applications of these compounds (Shi Gui-zhe, 2015).
  • Development of Antiherpetics:

    • Johns et al. (2003) described the synthesis of a new class of antiherpetic compounds based on the pyrazolo[1,5-a]pyridine structure. These compounds are notable for their potential in treating herpes virus infections (Johns et al., 2003).
  • Synthesis of DNA Quadruplex Stabilizers:

    • Sparapani et al. (2010) discovered a bis-guanylhydrazone derivative of diimidazo[1,2-a:1,2-c]pyrimidine as a potent stabilizer of several quadruplex DNAs. This finding has implications for the study of DNA structure and function (Sparapani et al., 2010).

Mechanism of Action

Target of Action

7-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has shown potential activity against kinetoplastid parasites . These parasites include Trypanosoma cruzi and T. brucei brucei , which are responsible for diseases such as Chagas disease and African trypanosomiasis .

Mode of Action

It is known that the compound interacts with its targets, leading to a reduction in their growth . This interaction could involve binding to specific proteins or enzymes within the parasite, disrupting their normal function and leading to cell death .

Biochemical Pathways

This compound likely affects several biochemical pathways within the parasite. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the inhibition of parasite growth and replication .

Pharmacokinetics

Like other heterocyclic compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties would contribute to the compound’s bioavailability, ensuring that it reaches its target in the parasite and exerts its antiparasitic effect .

Result of Action

The result of this compound’s action is a reduction in the growth and replication of the parasite . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of the disease and potentially leading to a cure .

Action Environment

The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the immune status of the host . Understanding these factors is crucial for optimizing the use of the compound as an antiparasitic agent .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development and study of “7-Chloroimidazo[1,2-c]pyrimidine” and related compounds.

Properties

IUPAC Name

7-chloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTAQISQHMXAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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